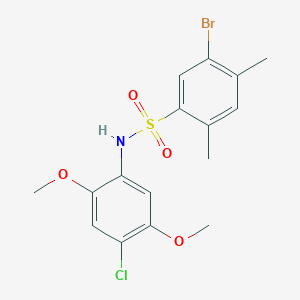

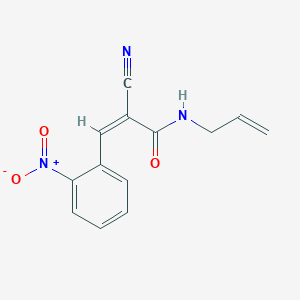

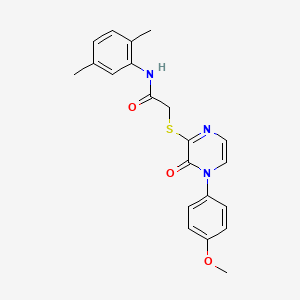

2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as CFMS, and it has been studied for its potential applications in various fields of research, including medicinal chemistry and biochemistry.

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

This compound and its derivatives are key subjects in synthetic organic chemistry, focusing on the synthesis of heterocyclic compounds, such as furans and pyridines, which have broad applications in material science, pharmaceuticals, and as intermediates in organic synthesis.

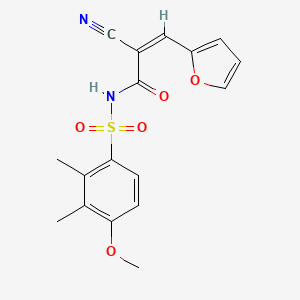

The synthesis of heterocyclic compounds, including furan derivatives, often involves dimerization and trimerization reactions. For example, 2-amino-3-cyano-4,5-dihydrofurans undergo novel trimerization reactions to form complex structures. The structural elucidation of these compounds, such as 4,4-Bis(furo[2,3-d]pyrimidin-2-yl)-2-butanols, is achieved through X-ray diffraction, showcasing the intricate molecular architecture achievable with furan derivatives (Wamhoff et al., 1985).

Enantioselective synthesis is another area of interest, where marine and terrestrial fungi are used for the ene-reduction of E-2-cyano-3(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide. This process highlights the potential of biocatalysis in achieving high yields and enantiomeric excesses, thereby providing insights into green chemistry and sustainable synthesis strategies (Jimenez et al., 2019).

The modification of furan derivatives to yield new functional materials is also significant. For instance, the cyclometallation of N,N-dimethyl-furan-2(and 3)-carboselenoamide with palladium(II), rhodium(III), and ruthenium(II) explores the coordination chemistry of furan derivatives, leading to potential applications in catalysis and material science (Nonoyama & Nonoyama, 1991).

The study of mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide, reveals the influence of molecular stacking on optical properties. This research is pertinent to the development of smart materials and sensors that respond to mechanical stress by changing their fluorescence (Song et al., 2015).

properties

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylphenyl)sulfonylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-11-12(2)16(7-6-15(11)23-3)25(21,22)19-17(20)13(10-18)9-14-5-4-8-24-14/h4-9H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJOPEHLFDJDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(furan-2-yl)-N-(4-methoxy-2,3-dimethylbenzenesulfonyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2776567.png)

![3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2776570.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2776574.png)

![6-{3-[(4-ethoxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2776575.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2776583.png)